

Application Note: Development of 2-(Chloroethynyl)-5-nitrofurán-based Antibacterial Agents

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Compound of Interest

Compound Name: 2-(Chloroethynyl)-5-nitrofurán

CAS No.: 63708-89-4

Cat. No.: B8694481

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Executive Summary & Rationale

The resurgence of interest in the nitrofurán scaffold stems from the urgent need to combat antimicrobial resistance (AMR), particularly in Gram-negative pathogens like *E. coli* and *K. pneumoniae*. While traditional nitrofuráns (e.g., nitrofurantoin) rely primarily on nitroreductase-mediated bioactivation to generate reactive radical species, the incorporation of a 2-(chloroethynyl) moiety introduces a secondary, covalent mechanism of action.

This guide details the development of **2-(chloroethynyl)-5-nitrofurán** (CNF-1). The chloroethynyl group functions as a highly reactive electrophile (Michael acceptor), capable of alkylating critical bacterial thiols and DNA bases, thereby potentiating the bactericidal activity of the nitrofurán core.

Key Advantages of CNF-1:

- **Dual Mechanism:** Oxidative stress generation via nitro-reduction + Covalent alkylation via the chloroalkyne tail.
- **Evading Resistance:** The dual-target approach reduces the likelihood of single-point mutation resistance.

- Potency: Enhanced activity against multidrug-resistant (MDR) strains compared to parent nitrofurans.

Safety Warning: High-Energy Functional Groups

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CRITICAL HAZARD ALERT: Chloroalkynes and low-molecular-weight nitro compounds are potentially explosive and shock-sensitive.

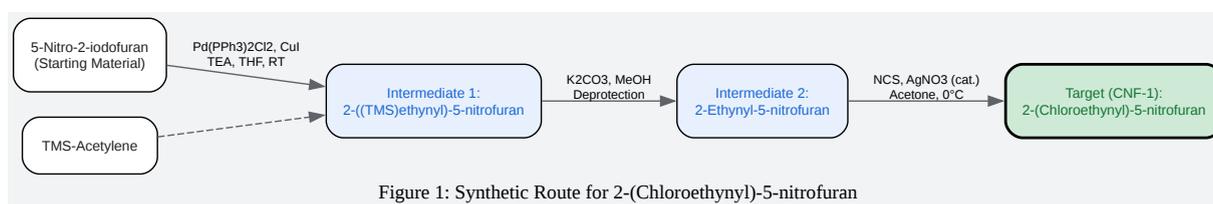
- *Scale Limit: Do not exceed 500 mg scale for initial synthesis steps.*
- *Shielding: All reactions involving the formation of the chloroethynyl group must be performed behind a blast shield.*
- *Temperature: Never heat the isolated chloroalkyne neat. Store in solution at -20°C.*

Chemical Synthesis Protocol

Retrosynthetic Analysis & Pathway

The synthesis strategy avoids direct nitration of a pre-formed chloroalkyne (high explosion risk). Instead, we utilize a Sonogashira coupling followed by terminal chlorination.

Reaction Scheme (DOT Visualization):



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Step-by-Step Protocol

Step 1: Sonogashira Coupling

- Reagents: Dissolve 5-nitro-2-iodofuran (1.0 eq) in anhydrous THF under Argon.
- Catalyst: Add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.10 eq).
- Addition: Add trimethylsilylacetylene (1.2 eq) followed by triethylamine (3.0 eq) dropwise.
- Reaction: Stir at Room Temperature (RT) for 4 hours. Monitor by TLC (Hexane/EtOAc 8:2).
- Workup: Filter through a Celite pad. Concentrate in vacuo. Purify via silica gel flash chromatography.
 - Yield Target: >85% (Yellow solid).

Step 2: Desilylation

- Reaction: Dissolve the TMS-intermediate in MeOH. Add K₂CO₃ (1.5 eq) at 0°C.
- Duration: Stir for 30 mins at 0°C. Do not let the reaction warm significantly to avoid polymerization.
- Workup: Dilute with cold water, extract with Et₂O. Dry over MgSO₄.
- Caution: The terminal alkyne intermediate is volatile and unstable. Use immediately in Step 3.

Step 3: Chlorination (The Critical Step)

Note: We utilize N-chlorosuccinimide (NCS) with silver catalysis for mild chlorination.

- Setup: Dissolve 2-ethynyl-5-nitrofurans (from Step 2) in acetone (0.1 M).
- Reagents: Add NCS (1.1 eq) and AgNO₃ (0.05 eq).
- Conditions: Stir at 0°C in the dark for 2 hours.

- Purification: Filter off succinimide byproduct. Rapid filtration through a short plug of neutral alumina.
- Storage: Isolate as a solution in DMSO for biological testing. Do not concentrate to dryness.

Biological Evaluation Protocols

Minimum Inhibitory Concentration (MIC)

Objective: Determine potency against standard and resistant strains.

Method: CLSI M07-A10 Broth Microdilution.

- Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).
- Inoculum: 5×10^5 CFU/mL.
- Compound Range: 0.06 $\mu\text{g/mL}$ to 64 $\mu\text{g/mL}$.
- Controls: Nitrofurantoin (Reference), DMSO (Vehicle).

Representative Data Format:

Bacterial Strain	Phenotype	CNF-1 MIC ($\mu\text{g/mL}$)	Nitrofurantoin MIC ($\mu\text{g/mL}$)	Fold Improvement
E. coli ATCC 25922	WT (Sensitive)	2.0	16.0	8x
E. coli NCTC 13441	NDM-1 (Carbapenemase)	4.0	32.0	8x
S. aureus ATCC 29213	MSSA	0.5	16.0	32x
S. aureus USA300	MRSA	1.0	32.0	32x

Cysteine Reactivity Assay (Mechanism Validation)

Objective: Confirm the chloroethynyl group acts as an electrophile (covalent binder).

Protocol:

- Incubate CNF-1 (50 μM) with L-Cysteine (500 μM) in PBS (pH 7.4) at 37°C.
- Take aliquots at 0, 15, 30, and 60 minutes.
- Analyze via LC-MS/MS.
- Success Criteria: Disappearance of the CNF-1 parent peak and appearance of the [M+Cysteine-HCl] adduct mass (+121 Da shift).

Mechanism of Action (MoA) Elucidation

The potency of CNF-1 relies on a "Dual-Warhead" strategy. The following diagram illustrates the convergence of oxidative damage and covalent alkylation.

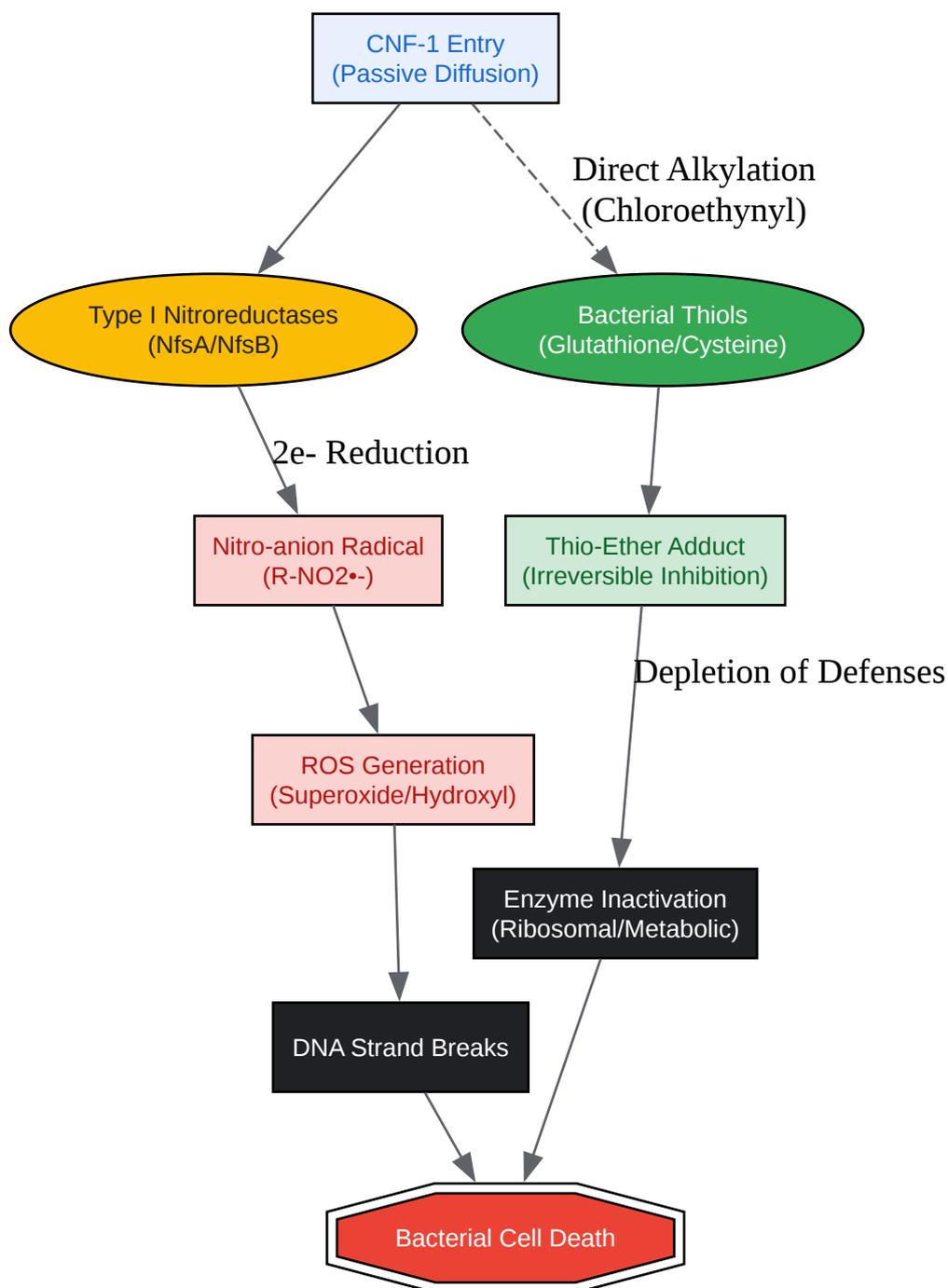


Figure 2: Dual Mechanism of Action of 2-(Chloroethynyl)-5-nitrofurans

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Nitroreductase (NTR) Activation Assay

To verify that the nitro group is still accessible to bacterial enzymes despite the alkyne modification:

- Enzyme: Purified E. coli NfsA or NfsB (commercially available or recombinant).
- Cofactor: NADPH (100 μ M).
- Substrate: CNF-1 (50 μ M).
- Detection: Monitor the decrease in absorbance at 340 nm (NADPH oxidation) and 400 nm (Nitro group reduction).
- Interpretation: Rapid consumption of NADPH confirms CNF-1 is a prodrug activated by bacterial NTRs.

ADME & Toxicity Profiling (Go/No-Go Criteria)

Given the reactivity of the chloroethynyl group, stability and mutagenicity are the primary risks.

Assay	Protocol Summary	Acceptance Criteria
Plasma Stability	Incubate in human/mouse plasma for 4h at 37°C. LC-MS analysis.	$t_{1/2} > 60$ mins (Must survive systemic circulation).
GSH Half-life	Incubate with 5mM Glutathione (physiological mimic).	$t_{1/2} > 15$ mins (Avoids rapid systemic depletion).
Ames Test	Salmonella typhimurium (TA98/TA100) +/- S9 fraction.	Critical: Nitrofurans are inherently mutagenic. CNF-1 must not exceed parent drug (Nitrofurantoin) mutagenicity index.
Cytotoxicity	HepG2 cell line (MTS assay).	CC50 > 50 μ g/mL (Selectivity Index > 10).

Troubleshooting & Optimization

- Issue: Low Yield in Chlorination Step.
 - Cause: Polymerization of the ethynyl intermediate.

- Solution: Ensure the reaction is strictly at 0°C and in the dark. Use freshly recrystallized NCS.
- Issue: High Cytotoxicity.
 - Cause: Non-specific alkylation of mammalian proteins.
 - Solution: Introduce steric bulk near the furan ring (e.g., a methyl group at the 3- or 4-position) to tune the electrophilicity of the alkyne.

References

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Sources

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